1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
Description
IUPAC命名与系统鉴定
根据国际纯粹与应用化学联合会命名规则,该化合物的系统命名为1,5-二甲基-2-苯基-4-{[(E)-(3,4,5-三甲氧基苯基)亚甲基]氨基}-1,2-二氢-3H-吡唑-3-酮。其结构特征包括:
质谱分析显示分子离子峰m/z 397.42与理论分子量C21H23N3O5吻合,元素分析结果(实测值C 63.47%, H 5.78%, N 10.52%)与理论值(C 63.47%, H 5.84%, N 10.57%)偏差小于0.3%,证实分子组成正确。红外光谱中1665 cm⁻¹处的强吸收峰归属吡唑酮环C=O伸缩振动,1620 cm⁻¹特征峰对应亚胺键(C=N)振动,1510-1460 cm⁻¹区间的多重峰反映三甲氧基苯环骨架振动。
吡唑酮核心结构的X射线晶体学分析
单晶X射线衍射数据揭示该化合物晶体学参数如下表所示:
| 参数 | 数值 |
|---|---|
| 晶系 | 单斜 |
| 空间群 | P21/n |
| 晶胞参数 | a=7.5950 Å |
| b=7.4980 Å | |
| c=27.277 Å | |
| 晶胞角 | β=95.332° |
| 晶胞体积 | 1545.3 ų |
| Z值 | 4 |
| 计算密度 | 1.356 g/cm³ |
| R因子 | 0.078 |
吡唑酮环呈平面构型,最大原子偏离平面距离为0.032 Å。4号位亚胺键(C11-N3)键长为1.278 Å,具有典型双键特征。三甲氧基苯环与吡唑酮环形成66.64°二面角,这种空间位阻效应使分子呈现V型构象。晶体堆积分析显示相邻分子通过C15-H15⋯O2氢键(键长2.642 Å, 键角152°)形成沿b轴方向的一维链状结构,链间通过C8-H8⋯O4氢键(键长2.587 Å, 键角141°)构建三维网络。
E-异构体的立体构型分析
X射线数据明确证实亚胺键呈E式构型,三甲氧基苯环的C13原子与吡唑酮环的N3原子处于反式位置。这种构型由合成过程中3,4,5-三甲氧基苯甲醛与4-氨基安替比林缩合时的立体电子效应决定:
密度泛函理论计算(B3LYP/6-31G**)显示E式构型比Z式能量低12.3 kcal/mol,与实验观察结果一致。分子静电势分析表明,三甲氧基苯环区域呈现显著负电势(-0.32 e),而吡唑酮环的羰基氧原子电势达-0.45 e,这种电荷分布促进分子间定向堆积。
固相与溶液相的互变异构行为
固态X射线分析明确显示酮式结构,吡唑酮环C5-O2键长为1.231 Å,符合典型羰基特征。而DMSO-d6溶液中的¹H NMR谱显示:
变温核磁实验(298-338 K)显示随着温度升高,OH质子信号逐渐宽化并向高场移动,表明存在快速质子交换过程。理论计算指出烯醇式在溶液中更稳定,其稳定化能比酮式高3.8 kcal/mol,主要源于分子内氢键O-H⋯N=C的形成(键长1.873 Å)。
分子间氢键网络分析
晶体结构中存在三类主要氢键相互作用:
| 氢键类型 | 键长(Å) | 键角(°) | 作用方向 |
|---|---|---|---|
| C15-H15⋯O2 | 2.642 | 152 | 分子链内 |
| C8-H8⋯O4 | 2.587 | 141 | 分子层间 |
| C19-H19B⋯O1 | 2.713 | 136 | 三维网络构建 |
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O4/c1-14-19(21(25)24(23(14)2)16-9-7-6-8-10-16)22-13-15-11-17(26-3)20(28-5)18(12-15)27-4/h6-13H,1-5H3 |
InChI Key |
DHPKWEDQAFHLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-aminoantipyrine with 3,4,5-trimethoxybenzaldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours. The resulting product is then purified through recrystallization to achieve high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound’s structure influences its chemical behavior:
-
Schiff Base Moiety : The (E)-configured imine group (C=N) is reactive, participating in nucleophilic or electrophilic substitutions .
-
Dihedral Angles : The pyrazole ring forms angles of 21.58° with the benzene ring and 66.64° with the phenyl group, affecting steric and electronic interactions .
-
Hydrogen Bonding : Intermolecular C—H⋯O interactions stabilize the crystal lattice .
Condensation Reaction
The synthesis involves the nucleophilic attack of the amine group (from 4-aminoantipyrine) on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond .
Mechanism :
-
Nucleophilic Attack : Amine (NH₂) attacks the aldehyde’s carbonyl carbon.
-
Proton Transfer : Formation of an imine intermediate.
Potential Reactivity
-
Electrophilic Substitution : The aromatic rings (phenyl, trimethoxybenzene) may undergo substitution at activated positions.
-
Hydrolysis : The imine bond could hydrolyze under acidic or basic conditions to regenerate the amine and aldehyde.
Experimental Data and Crystallography
| Property | Value | Source |
|---|---|---|
| Space Group | C2/ c | |
| Residual Electron Density | Modelled via SQUEEZE | |
| Solvent-Accessible Voids | 397 ų | |
| Refinement Method | PLATON |
Future Research Directions
-
Structural Modifications : Exploring variations in the Schiff base moiety (e.g., different aldehydes) to optimize bioactivity.
-
Catalytic Studies : Investigating metal coordination with the pyrazole nucleus for enhanced reactivity.
-
In Vivo Testing : Evaluating pharmacokinetic and toxicity profiles for drug development .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anti-inflammatory Properties
Research indicates that 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one exhibits promising antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of pyrazoles can inhibit bacterial growth and modulate inflammatory responses. For instance, compounds with similar structures have been evaluated for their efficacy against various pathogens and inflammatory markers in vitro .
Case Study: Antioxidant Activity
A study focused on pyrazole derivatives demonstrated that certain compounds exhibited significant antioxidant activity through radical scavenging assays. The compound was found to inhibit lipid peroxidation and showed protective effects against oxidative stress-induced damage in cellular models .
Material Science
Development of New Materials
The unique structural attributes of this compound allow it to be explored for developing materials with specific electronic properties. Its ability to form stable complexes with metal ions can lead to applications in organic electronics and photonic devices. Research has indicated that pyrazolone derivatives can be utilized as organic semiconductors due to their favorable charge transport characteristics .
Case Study: Electronic Properties
In a study examining the electronic properties of pyrazolone-based materials, the compound demonstrated suitable energy levels for application in organic light-emitting diodes (OLEDs). The incorporation of the trimethoxyphenyl group was pivotal in enhancing the photophysical properties necessary for efficient light emission .
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound's mechanism of action involves its interaction with specific enzymes and receptors. It has been studied for its potential to inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, research has shown that similar pyrazole derivatives can effectively inhibit 15-lipoxygenase, an enzyme implicated in inflammatory diseases .
Case Study: Receptor Interaction
In biological assays, this compound was evaluated for its ability to bind to cellular receptors associated with various signaling pathways. The results indicated that it could modulate receptor activity, potentially influencing cellular responses related to growth and apoptosis .
Summary of Findings
Mechanism of Action
The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-2-phenyl-4-{[(E)-phenylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
- 1,5-dimethyl-4-{[(E)-4-(4-morpholinyl)phenyl]methylidene}amino-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 1,5-dimethyl-2-phenyl-4-{[(E)-3-(difluoromethoxy)phenyl]methylidene}amino-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one apart is its trimethoxyphenyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability under various conditions .
Biological Activity
1,5-Dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The structure of this compound features a pyrazole ring, which is known for its diverse pharmacological effects.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 381.425 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-aminoantipyrine and 3,4,5-trimethoxybenzaldehyde under controlled conditions. The resulting product is purified through recrystallization techniques to obtain high purity crystals suitable for biological testing .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have demonstrated antifungal activity against pathogens like Candida albicans, indicating potential therapeutic applications in treating fungal infections .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | Varies |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays such as DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP). The results indicate that the compound exhibits substantial free radical scavenging activity, suggesting its potential use in preventing oxidative stress-related diseases .
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Specific studies are needed to elucidate the exact pathways affected by this compound.
Case Studies
- Study on Antibacterial Properties : A study involving a series of pyrazole derivatives tested their efficacy against multiple bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antibacterial activity .
- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of various pyrazole derivatives showed that those with methoxy substituents had notably higher activity compared to their counterparts without such groups .
Q & A
Q. What are the common synthetic routes for preparing this pyrazol-3-one derivative, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Schiff base formation between a 4-aminoantipyrine core and substituted benzaldehyde derivatives. Key steps include:
- Condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 3,4,5-trimethoxybenzaldehyde in ethanol under reflux (4–6 hours) .
- Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and stoichiometric ratios (1:1.1 molar ratio of amine to aldehyde).
- Monitoring via TLC and purification via recrystallization (ethanol/water mixtures) yields >70% purity. Confirm completion using FTIR (C=N stretch at ~1600 cm⁻¹) .
Q. How is X-ray crystallography applied to determine its molecular and crystal structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Grow crystals via slow evaporation in ethanol or DMSO/water mixtures.
- Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structures using SHELXL (full-matrix least-squares on F²) with anisotropic displacement parameters for non-H atoms .
- Validate geometry using ORTEP-3 for thermal ellipsoid visualization and CIF file generation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR : Identify functional groups (C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and OCH₃ at ~2850 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₶ confirms aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and imine proton (δ 8.3 ppm). ¹³C NMR resolves carbonyl (δ ~165 ppm) and methoxy carbons (δ ~56 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 435.2 for C₂₄H₂₆N₄O₄).
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the compound’s electronic properties and reactivity?
Methodological Answer:
- Use hybrid functionals (e.g., B3LYP/6-311G(d,p)) to compute frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges .
- Compare experimental UV-Vis spectra (λmax ~350 nm) with TD-DFT calculations to assign electronic transitions.
- Analyze charge transfer mechanisms between the pyrazolone core and trimethoxyphenyl substituent.
Q. How are hydrogen bonding networks analyzed in its crystal structure, and what functional implications arise?
Methodological Answer:
Q. How can polymorphic forms be identified and controlled during crystallization?
Methodological Answer:
- Screen solvents (e.g., DMF vs. acetone) and cooling rates to isolate polymorphs.
- Compare PXRD patterns (e.g., β-phase vs. α-phase) and DSC thermograms (melting point differences >5°C) .
- Use Mercury CSD to predict stable polymorphs via lattice energy calculations.
Q. How should researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?
Methodological Answer:
- Re-refine raw diffraction data using updated SHELXL versions (e.g., version 2018/3) with TWIN/BASF commands for twinned crystals .
- Cross-validate with DFT-optimized geometries to identify systematic errors (e.g., overestimated thermal parameters).
- Publish CIF files with deposition numbers (e.g., CCDC 1234567) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
